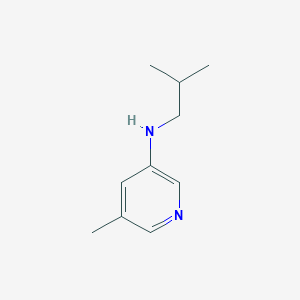![molecular formula C11H14BrNO2 B12079323 2-Bromo-5-[(oxan-4-yl)methoxy]pyridine](/img/structure/B12079323.png)
2-Bromo-5-[(oxan-4-yl)methoxy]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-[(oxan-4-yl)methoxy]pyridine is a heterocyclic organic compound featuring a bromine atom and a methoxy group attached to a pyridine ring The oxan-4-yl group is a tetrahydropyran moiety, which adds to the compound’s complexity and potential reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 2-bromo-5-hydroxypyridine and tetrahydropyranyl chloride.
Reaction Conditions: The hydroxyl group of 2-bromo-5-hydroxypyridine is first protected using a tetrahydropyranyl group under acidic conditions. This is followed by a nucleophilic substitution reaction where the protected hydroxyl group is replaced by a methoxy group.
Industrial Production Methods: Industrial synthesis may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Pyridine N-oxides.
Coupling Products: Biaryl compounds with diverse functional groups.
Applications De Recherche Scientifique
Chemistry
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand Synthesis: Employed in the preparation of ligands for coordination chemistry.
Biology
Enzyme Inhibition: Potential use in designing inhibitors for specific enzymes due to its ability to interact with active sites.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug discovery, particularly in targeting neurological disorders.
Industry
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Mécanisme D'action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The bromine atom and methoxy group can form hydrogen bonds or van der Waals interactions with active sites, altering the activity of the target molecule. The tetrahydropyran moiety can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-methoxypyridine: Lacks the tetrahydropyran moiety, making it less complex.
2-Bromo-4-methoxypyridine: Similar structure but different substitution pattern on the pyridine ring.
2-Bromo-5-hydroxypyridine: Precursor in the synthesis of 2-Bromo-5-[(oxan-4-yl)methoxy]pyridine.
Uniqueness
The presence of the tetrahydropyran moiety in this compound distinguishes it from other similar compounds, providing unique reactivity and potential applications in various fields. This structural feature can enhance its interaction with biological targets and improve its solubility and stability.
Propriétés
Formule moléculaire |
C11H14BrNO2 |
|---|---|
Poids moléculaire |
272.14 g/mol |
Nom IUPAC |
2-bromo-5-(oxan-4-ylmethoxy)pyridine |
InChI |
InChI=1S/C11H14BrNO2/c12-11-2-1-10(7-13-11)15-8-9-3-5-14-6-4-9/h1-2,7,9H,3-6,8H2 |
Clé InChI |
BZENIEILVGVIMS-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1COC2=CN=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12079243.png)
![1-(5-Fluoro-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12079261.png)
![(5-Aminopentyl)[(3-fluorophenyl)methyl]methylamine](/img/structure/B12079262.png)


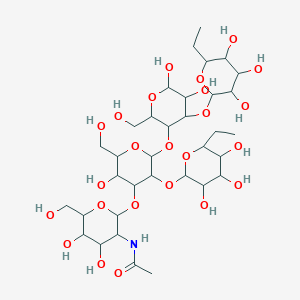
![2,6-Dibromo-4,8-dicyanotricyclo[3.3.1.0(1,5)]nona-3,7-diene](/img/structure/B12079293.png)
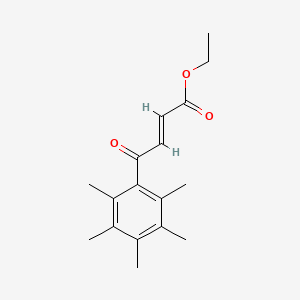
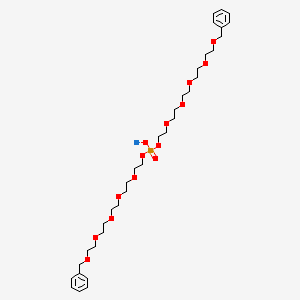
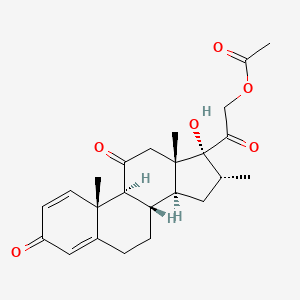
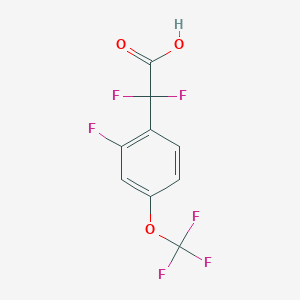
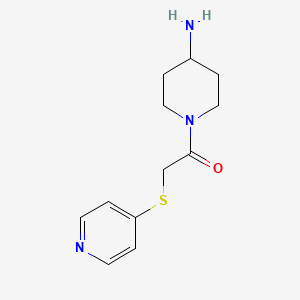
![1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine](/img/structure/B12079337.png)
